Asperlicin B

Descripción

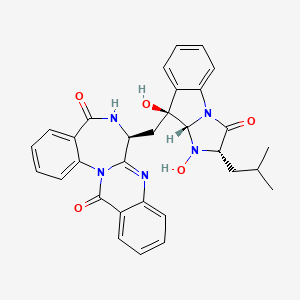

Structure

3D Structure

Propiedades

Número CAS |

93413-08-2 |

|---|---|

Fórmula molecular |

C31H29N5O5 |

Peso molecular |

551.6 g/mol |

Nombre IUPAC |

(7S)-7-[[(2S,3aR,4S)-3,4-dihydroxy-2-(2-methylpropyl)-1-oxo-2,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C31H29N5O5/c1-17(2)15-25-29(39)35-24-14-8-5-11-20(24)31(40,30(35)36(25)41)16-22-26-32-21-12-6-3-9-18(21)28(38)34(26)23-13-7-4-10-19(23)27(37)33-22/h3-14,17,22,25,30,40-41H,15-16H2,1-2H3,(H,33,37)/t22-,25-,30+,31-/m0/s1 |

Clave InChI |

SVMKNJGSJSFLSU-IWENFQHWSA-N |

SMILES |

CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N2[C@H](N1O)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

SMILES canónico |

CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |

Sinónimos |

asperlicin B |

Origen del producto |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Asperlicin B

Identification of Precursor Molecules and Metabolic Intermediates

Research has strongly indicated that Asperlicin (B1663381) B is biosynthesized from the amino acids tryptophan, anthranilate, and leucine (B10760876). jst.go.jpnih.gov These precursor molecules serve as the fundamental building blocks for the complex structure of asperlicins. Anthranilate is a non-proteinogenic aryl β-amino acid, which, alongside tryptophan, forms the core scaffold of various fungal peptidyl alkaloids, including the asperlicin family. researchgate.netrsc.orgamazonaws.com Tryptophan itself is biosynthesized through the shikimate pathway, with anthranilate and indole-3-glycerol-phosphate serving as key intermediates in its formation. rsc.org Nonribosomal peptide synthetases (NRPSs) are capable of directly activating tryptophan for incorporation into peptide natural products. rsc.org

Elucidation of Key Enzymatic Transformations and Assembly Lines

The assembly of asperlicins is primarily orchestrated by Nonribosomal Peptide Synthetases (NRPSs), which are large, multimodular enzymes responsible for synthesizing nonribosomal peptide natural products. rsc.orgrsc.orgacs.orgcore.ac.uknih.gov These NRPS assembly lines are designed to select, activate, and incorporate specific amino acid monomers into a growing peptide chain. rsc.orguliege.be Each module within an NRPS typically contains an adenylation (A) domain for substrate recognition and activation, and a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the activated monomer. rsc.orguliege.be

Specifically, the AspA NRPS has been identified as a bimodular enzyme involved in the biosynthesis of tetracyclic asperlicin isomers, such as asperlicin C and D, by processing two molecules of anthranilate and one molecule of L-tryptophan. core.ac.uk Beyond the core NRPS machinery, tailoring enzymes play a crucial role in modifying the nascent peptide backbone. FAD-dependent monooxygenases, such for example AspB, are known to catalyze oxidative cyclization reactions, which are essential for generating the architectural complexity seen in higher-order asperlicins, such as the heptacyclic asperlicin E. researchgate.netacs.orgacs.org These monooxygenases utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to incorporate an oxygen atom into the product molecules. acs.org

Genetic Characterization and Manipulation of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of asperlicins are typically organized into biosynthetic gene clusters (BGCs) within the Aspergillus alliaceus genome. acs.orgcore.ac.ukresearchgate.netfrontiersin.org The identification of these gene clusters has been achieved through genomic mining and functional proof of the genes. core.ac.uk For instance, the aspABC gene cluster has been identified as directing asperlicin biosynthesis. acs.orgcore.ac.uk Functional studies involving genetic manipulation, such as gene knockouts of aspA (encoding the NRPS) and aspB (encoding the epoxygenase), have been instrumental in validating and probing the specific roles of these genes in the pathway and observing the accumulation of different asperlicin compounds in mutant strains. acs.orgcore.ac.uk The clustering of these genes facilitates their coordinated expression and the efficient production of the secondary metabolite. frontiersin.org

Directed Biosynthesis Strategies for Production of Novel Asperlicin B Analogs

Understanding the biosynthetic pathway of this compound has enabled the development of directed biosynthesis strategies to produce novel analogs. This approach involves feeding the Aspergillus alliaceus culture with analogs of the natural precursor molecules, such as tryptophan, leucine, and anthranilate. jst.go.jpnih.govresearchgate.net By providing the biosynthetic machinery with modified building blocks, researchers can induce the fungus to synthesize new compounds with structural variations. For example, feeding experiments with 14C-labeled amino acids to resting cells of Aspergillus alliaceus confirmed the incorporation of tryptophan, anthranilate, and leucine into asperlicin. jst.go.jpnih.gov Furthermore, this "resting cell system" has been successfully employed to prepare as many as 25 different asperlicin analogs by introducing various analogs of tryptophan and leucine. jst.go.jpnih.govresearchgate.net This strategy highlights the plasticity of the NRPS machinery and tailoring enzymes, allowing for the generation of structural diversity within the asperlicin family.

Compound Names and PubChem CIDs

Chemical Synthesis and Derivatization Strategies for Asperlicin B and Its Analogs

Total Synthesis Approaches to Asperlicin (B1663381) B and Related Asperlicins

The total synthesis of Asperlicin and its congeners represents a significant challenge due to the presence of a sterically congested polycyclic core, including a quinazolinone, a benzodiazepine (B76468), and a hexahydropyrrolo[2,3-b]indole moiety. Several research groups have successfully navigated these challenges, employing diverse and innovative strategies.

One of the early total syntheses of (-)-Asperlicin and (-)-Asperlicin C highlighted a convergent approach. acs.org Key steps in this synthesis included the construction of the quinazolinone portion and its subsequent fusion with the benzodiazepine ring system. The indole (B1671886) alkaloid portion, derived from tryptophan, was then coupled to complete the complex scaffold. This synthesis was instrumental in confirming the absolute stereochemistry of these natural products.

Another notable total synthesis focused on Asperlicin D. lookchem.com This approach featured a cyclodehydration of a linear tripeptide precursor to furnish the core structure in a moderate yield. The key cyclization was achieved through an intramolecular nucleophilic acyl substitution followed by an intramolecular aza-Wittig reaction, demonstrating an efficient route to the quinazolinobenzodiazepine core.

The synthesis of other related complex alkaloids, such as the asperphenins, has also provided valuable insights into constructing the core structural motifs found in Asperlicin B. For instance, the total synthesis of asperphenins A and B was achieved in a concise and highly stereoselective manner from commercially available starting materials. nih.gov This synthesis employed a well-defined fragment assembly strategy and a late-stage selective oxidation to install a key ketone functionality. nih.gov

A summary of key synthetic approaches to Asperlicin and related compounds is presented in the table below.

| Target Molecule | Key Synthetic Strategy | Noteworthy Reactions/Features | Reference |

| (-)-Asperlicin | Convergent synthesis | Construction of quinazolinone, fusion with benzodiazepine, coupling with tryptophan-derived fragment. | acs.org |

| (-)-Asperlicin C | Convergent synthesis | Similar strategy to (-)-Asperlicin synthesis. | acs.org |

| Asperlicin D | Linear tripeptide cyclodehydration | Intramolecular nucleophilic acyl substitution, intramolecular aza-Wittig reaction. | lookchem.com |

| Asperphenins A and B | Convergent, stereoselective synthesis | Fragment assembly, late-stage Wacker-type oxidation. | nih.gov |

Development of Semi-synthetic Methods for this compound Scaffold Modification

While total synthesis provides access to the natural product and its stereoisomers, semi-synthetic approaches starting from the natural product scaffold offer a more direct route to a diverse range of analogs for structure-activity relationship (SAR) studies. The development of semi-synthetic methods for modifying the this compound scaffold has been a key area of research.

One approach to generating analogs involves the "directed biosynthesis" of Asperlicin derivatives. By feeding analogs of the natural precursors (tryptophan and leucine) to the fermentation broth of Aspergillus alliaceus, researchers have been able to produce a variety of novel Asperlicin analogs. nih.gov This method leverages the biosynthetic machinery of the organism to incorporate unnatural building blocks, leading to structural diversity that would be challenging to achieve through purely chemical means.

Chemical modifications of the Asperlicin substructure have also been explored. For instance, selective alkylation and acylation reactions have been employed to modify the 1,4-benzodiazepine-2-one core. nih.gov These reactions allow for the introduction of various functional groups at specific positions on the scaffold, enabling a systematic investigation of the impact of these modifications on biological activity. nih.gov The ability to selectively modify the core structure is crucial for fine-tuning the pharmacological properties of this compound analogs.

The principles of semi-synthesis, which have been successfully applied to other complex natural products, provide a framework for the potential derivatization of this compound. For example, the semi-synthesis of derivatives of the natural product betulin (B1666924) has demonstrated the utility of conjugating bioactive molecules to the core scaffold to enhance their properties. mdpi.com Similarly, the acylation of the C11 hydroxy group in verticillin (B84392) natural products has yielded semi-synthetic derivatives with improved activities. researchgate.net These examples suggest that similar strategies could be applied to this compound to generate novel analogs with enhanced therapeutic potential.

| Modification Strategy | Description | Key Advantages | Reference |

| Directed Biosynthesis | Feeding unnatural precursors to the producing organism. | Access to structurally complex analogs not easily made by chemical synthesis. | nih.gov |

| Selective Alkylation/Acylation | Chemical modification of the core benzodiazepine structure. | Allows for systematic modification of specific positions for SAR studies. | nih.gov |

Rational Design and Synthesis of Simplified Analogs Based on this compound

The complex structure of this compound presents challenges for large-scale synthesis and may not be optimal for drug development. Consequently, a significant effort has been dedicated to the rational design and synthesis of simplified analogs that retain the key pharmacophoric elements of the natural product while being more synthetically accessible.

Early work in this area focused on identifying the minimal structural requirements for cholecystokinin (B1591339) (CCK) antagonist activity. Researchers synthesized a series of analogs of Asperlicin with the goal of improving potency and aqueous solubility. acs.org This led to the discovery that the complex quinazolinone portion of Asperlicin could be replaced with simpler substituents without a significant loss of activity. One such analog demonstrated potency equivalent to Asperlicin but with markedly improved water solubility. acs.org

Further simplification of the Asperlicin lead structure led to the development of potent and selective CCK antagonists based on a 1,4-benzodiazepine (B1214927) template with an indole moiety. researchgate.net These simplified analogs were prepared in a straightforward three-step reaction sequence from tryptophan and readily available 2-amino-acetophenones. nih.govresearchgate.net The SAR optimization of this simplified scaffold included variations at multiple positions of the benzodiazepine ring, the indole nitrogen, and the stereochemistry at the C3 position. nih.govresearchgate.net This systematic approach resulted in the identification of an analog with a significant IC50 value on the CCKA receptor subtype. nih.gov

The design of these simplified analogs was guided by the understanding that the benzodiazepine core and the indole side chain were crucial for receptor binding. By retaining these key features and replacing the more complex parts of the molecule with synthetically tractable groups, researchers were able to develop potent and more drug-like compounds.

| Analog Series | Design Rationale | Key Synthetic Features | Outcome | Reference |

| Asperlicin Analogs | Improve potency and water solubility. | Modification of the quinazolinone moiety. | Analog with equivalent potency and improved solubility. | acs.org |

| 1,4-Benzodiazepine-2-ones | Simplification of the Asperlicin lead structure. | Three-step synthesis from tryptophan and 2-amino-acetophenones. | Potent and selective CCK antagonists. | nih.govresearchgate.net |

Methodologies for Stereochemical Control and Absolute Configuration Assignment in Synthetic Routes

The stereochemistry of this compound is a critical determinant of its biological activity. Therefore, the development of synthetic routes with precise stereochemical control and the unambiguous assignment of the absolute configuration are of paramount importance.

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. wikipedia.org The most common method for designating the absolute configuration of a stereocenter is the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R or S descriptor to each chiral center. wikipedia.org For molecules with multiple stereocenters, the absolute configuration is defined by the descriptors at all chiral centers.

In the context of this compound synthesis, stereochemical control is often achieved through the use of chiral starting materials or chiral catalysts. For example, the use of naturally occurring L-tryptophan as a starting material can impart stereochemical information to the final product. Asymmetric reactions, such as enantioselective aldol (B89426) reactions or catalytic asymmetric hydrogenations, are also powerful tools for establishing stereocenters with high fidelity. The total synthesis of asperphenins A and B, for instance, was accomplished in a "highly stereoselective fashion," indicating the successful application of methods to control the formation of stereocenters. nih.gov

The definitive assignment of the absolute configuration of a synthetic molecule is typically achieved by comparing its spectroscopic and physical properties with those of the natural product. X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule, and thus its absolute configuration, with high precision. wikipedia.orgnih.gov The structure of Asperlicin itself was elucidated by NMR and mass spectral analysis, and confirmed by X-ray crystallography. nih.gov In cases where X-ray quality crystals cannot be obtained, other techniques such as vibrational circular dichroism (VCD) in conjunction with theoretical calculations can be employed. The synthesis of a natural product and its enantiomer can also be used to confirm the absolute configuration of the natural isolate.

The table below summarizes key methodologies for stereochemical control and absolute configuration assignment.

| Methodology | Description | Application in Synthesis |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials from nature (e.g., amino acids, sugars). | Incorporation of pre-existing stereocenters into the target molecule. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a reaction. | Creation of new stereocenters with a high degree of stereocontrol. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Unambiguous determination of the absolute configuration of a crystalline compound. wikipedia.orgnih.gov |

| Spectroscopic Methods (e.g., VCD) | Comparison of experimental and calculated chiroptical spectra. | Assignment of absolute configuration for non-crystalline compounds. |

Preclinical Pharmacological and Mechanistic Investigations of Asperlicin B

Cholecystokinin (B1591339) (CCK) Receptor System: Relevance to Asperlicin (B1663381) B Research

Cholecystokinin (CCK) is a regulatory peptide hormone found predominantly in the gastrointestinal tract and widely distributed throughout the nervous system, where it acts as a neurotransmitter. researchgate.net Its biological actions are mediated by two primary G protein-coupled receptor subtypes: CCK1 (formerly CCK-A, "alimentary type") and CCK2 (formerly CCK-B, "brain type," also known as the gastrin receptor). researchgate.netnih.govpsu.edu These receptors mediate a diverse range of physiological functions, including the regulation of gastrointestinal motility, pancreatic enzyme secretion, gastric emptying, and satiety. researchgate.netnih.govpsu.edumedcraveonline.com The discovery of Asperlicin B, the first selective non-peptide CCK1 receptor antagonist, revolutionized the study of the CCK system by providing a powerful tool to dissect the specific roles of CCK1 receptors. researchgate.netcapes.gov.brnih.govmedcraveonline.comjuniperpublishers.comlupinepublishers.com

Selective Antagonism of CCK1 (CCK-A) Receptors

This compound is characterized by its potent and selective antagonism of CCK1 receptors. wikipedia.orglupinepublishers.com This selectivity is a key feature that distinguishes it from earlier CCK antagonists like proglumide (B1679172). Research has consistently demonstrated this compound's significantly higher affinity for CCK1 receptors located in peripheral tissues such as the gallbladder, ileum, and pancreas. nih.govnih.gov For instance, this compound has been shown to be approximately 300-400 times more potent than proglumide in binding to these peripheral CCK receptors. nih.govlupinepublishers.com In studies on dispersed guinea pig acini, this compound caused a substantial inhibition of CCK-induced amylase release, with a 50% maximal effective inhibitory dose of 10-9 mmol/L, demonstrating its high potency in modulating pancreatic enzyme secretion. nih.gov This selective action on CCK1 receptors has made this compound, and its derivatives, invaluable for investigating CCK1-mediated physiological processes without significantly affecting CCK2 receptor functions. researchgate.netnih.govjuniperpublishers.com

Investigations into CCK2 (CCK-B/Gastrin) Receptor Interactions

While this compound exhibits high selectivity for CCK1 receptors, investigations have also explored its potential interactions with CCK2 (CCK-B/Gastrin) receptors. Generally, this compound demonstrates a significantly lower affinity for CCK2 receptors compared to CCK1 receptors, underscoring its subtype selectivity. nih.govresearchgate.net Derivatives of Asperlicin, however, have been developed that exhibit varying degrees of selectivity, with some designed to be CCK2 selective or even mixed antagonists. medcraveonline.comjuniperpublishers.comresearchgate.netlupinepublishers.comjscholarpublishers.com This highlights that while the parent compound, this compound, is primarily a CCK1 antagonist, its core structure has been a basis for modifications to explore different CCK receptor subtype interactions. researchgate.netmedcraveonline.commedcraveonline.comjuniperpublishers.com

Quantitative Assessment of Receptor Binding Affinity and Selectivity Profiles

Quantitative assessments of receptor binding affinity confirm this compound's potent and selective profile. This compound has an IC50 of 1.4 µM for inhibiting 125I-CCK-8 binding to CCK1 receptors in rat pancreatic tissue. lupinepublishers.compnas.org This affinity is notably higher than previously described antagonists. pnas.org The pronounced selectivity for CCK1 receptors over CCK2 receptors is a defining characteristic. For example, while this compound shows micromolar affinity for CCK1R, other compounds derived from Asperlicin have been optimized to achieve sub-nanomolar affinity for CCK1R and also some with high selectivity for CCK2R. lupinepublishers.comresearchgate.netpnas.orgmedchemexpress.comliverpool.ac.uk

The following table summarizes representative binding affinity data for this compound and related compounds, illustrating the selectivity for CCK1 receptors.

| Compound | Receptor Subtype | IC50 (nM) / Ki (nM) | Selectivity Ratio (CCK2/CCK1) | Reference |

| This compound | CCK1 | 1400 (IC50) | >1000 | lupinepublishers.compnas.org |

| Devazepide | CCK1 | 0.08 - 0.1 (IC50/Ki) | >1000 | lupinepublishers.compnas.orgmedchemexpress.com |

| L-365,260 | CCK2 | 0.054 (IC50) | ~7400 (CCK1/CCK2) | medchemexpress.com |

| TP-680 | CCK1 | 1.2 (IC50) | ~1510 | medchemexpress.com |

| TP-680 | CCK2 | 1812.5 (IC50) | - | medchemexpress.com |

| Netazepide | CCK2 | 0.068 (Ki) | ~4100 | liverpool.ac.uk |

| Netazepide | CCK1 | 280 (Ki) | - | liverpool.ac.uk |

Note: IC50 values represent the concentration required for 50% inhibition of binding, and Ki values represent the inhibition constant. Lower values indicate higher binding affinity.

Molecular Mechanisms of Receptor Interaction and Signal Transduction

Understanding the molecular mechanisms by which this compound interacts with CCK receptors and modulates intracellular signaling pathways is crucial for comprehending its pharmacological effects.

Ligand-Receptor Docking and Conformational Analysis

Molecular modeling studies, including ligand-receptor docking and conformational analysis, have provided insights into how this compound and its analogs bind to CCK receptors. medcraveonline.commedcraveonline.comlupinepublishers.comresearchgate.netresearchgate.netuni-marburg.de These studies suggest that non-peptide antagonists, like this compound, often bind more deeply within the receptor, specifically between the transmembrane helices, compared to endogenous peptide ligands that interact more with extracellular loops and superficial transmembrane regions. diva-portal.org For instance, molecular modeling of Asperlicin-derived CCK1 receptor antagonists has indicated that the binding site for certain substituents is a planar slot on the CCK1 receptor surface. researchgate.net Key interactions involve specific amino acid residues within the receptor. For example, the carbonyl group in the 2-position of some Asperlicin analogs forms hydrogen bonds with Arg-9, and the nitrogen atom of the lactam interacts with Glu-17. medcraveonline.comjuniperpublishers.comlupinepublishers.com The isobutyl group of certain ligands has been shown to interact with a hydrophobic pocket in the CCK1 receptor, centered at Ala-14. medcraveonline.comlupinepublishers.com These detailed interactions contribute to the high affinity and selectivity observed for this compound and its optimized derivatives.

Modulation of Intracellular Signaling Pathways

As a CCK1 receptor antagonist, this compound primarily modulates intracellular signaling pathways by blocking the activation normally induced by CCK. CCK receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades. psu.edunih.gov These pathways typically include the phospholipase C (PLC)-β/diacylglycerol (DAG)/Ca2+/protein kinase C (PKC) cascade, as well as the adenyl cyclase (AC) pathway. psu.edu By antagonizing the CCK1 receptor, this compound inhibits CCK-induced responses, such as the release of pancreatic enzymes like amylase and lipase. nih.gov This inhibition occurs by preventing CCK from binding to its receptor, thereby blocking the initiation of the intracellular signaling events that lead to these physiological effects. nih.gov The modulation of these pathways underscores this compound's role in regulating gastrointestinal functions.

In Vitro Biological Activity Assessments

Preclinical studies have elucidated the in vitro biological activities of this compound, particularly its modulatory effects on pancreatic enzyme secretion, its impact on gastrointestinal motility and secretion, and its anti-proliferative potential in various cancer cell lines.

Modulation of Pancreatic Enzyme Secretion

Asperlicin has demonstrated potent and competitive inhibitory effects on CCK-induced pancreatic enzyme release. Studies using dispersed guinea pig acini revealed that Asperlicin significantly inhibits the release of amylase stimulated by cholecystokinin nih.gov.

Table 1: Effects of Asperlicin on CCK-Induced Amylase Release in Guinea Pig Acini

| Effect Measured | Concentration for 50% Maximal Inhibition (ED50) | Maximum Inhibition Concentration | Potency Relative to Proglumide |

| CCK-induced amylase release | 10⁻⁹ mmol/L nih.gov | 10⁻⁶ mmol/L nih.gov | Approximately 1000-fold greater nih.gov |

Notably, Asperlicin did not affect amylase release induced by carbachol, indicating a specific antagonism of CCK receptors nih.gov. Cholecystokinin plays a crucial role in regulating the secretion of pancreatic enzymes scholarsresearchlibrary.com.

Effects on Gastrointestinal Motility and Secretion

As a specific CCK antagonist, Asperlicin has been shown to modulate gastrointestinal motility. In studies conducted on conscious fasted dogs, Asperlicin effectively blocked the stimulatory effects of cholecystokinin octapeptide (CCK-8) on motility across various gastrointestinal segments, including the antrum, jejunum, and colon cdnsciencepub.com. Cholecystokinin is a regulatory peptide hormone that influences several functions within the gastrointestinal system, such as motility, gastric emptying, and gastric acid secretion researchgate.net. CCK1 receptors, for instance, are implicated in processes like gallbladder contraction, inhibition of gastric emptying and acid secretion, and modulation of colonic motility nih.gov. Furthermore, gastrin and CCK are known to stimulate gastric acid secretion via CCK2 receptors, and antagonists of these receptors can inhibit this secretion scholarsresearchlibrary.com.

Anti-proliferative Activity in Preclinical Cancer Cell Lines

The investigation into the anti-proliferative activity of CCK antagonists, including those derived from lead structures like Asperlicin, stems from the observation that cholecystokinin itself can promote proliferation in various cancer cell lines, particularly those of colon and pancreatic origin researchgate.netjscholarpublishers.comjscholaronline.orgjuniperpublishers.com. Consequently, CCK antagonists have been explored as potential growth factor inhibitors in the context of certain cancers researchgate.netjscholarpublishers.comjscholaronline.orgjuniperpublishers.com. Asperlicin was identified as the first non-peptidal lead structure from natural sources for CCK antagonism, and its analogues have been extensively studied for their CCK ligand properties researchgate.netjscholarpublishers.comjscholaronline.orgjuniperpublishers.com.

In Vivo Preclinical Efficacy Studies in Animal Models

In vivo studies using animal models have further demonstrated the therapeutic potential of this compound, particularly in attenuating acute pancreatitis and influencing gastric acid secretion.

Attenuation of Acute Pancreatitis in Rodent Models

Asperlicin has shown efficacy in attenuating acute hemorrhagic pancreatitis (AHP) induced by sodium taurocholate in rats ru.nlnih.gov. Asperlicin exhibits a high affinity for peripheral CCK receptors, including those in the pancreas, ileum, and gallbladder, with an affinity 300 to 400 times greater than that of proglumide, a previously established CCK receptor antagonist nih.govnih.gov.

In a study investigating sodium taurocholate-induced AHP in rats, the administration of Asperlicin significantly reduced key indicators of pancreatitis severity nih.gov.

Table 2: Effects of Asperlicin on Sodium Taurocholate-Induced Acute Pancreatitis in Rats

| Treatment Group | Serum Amylase Concentration | Pancreas Weight | Pancreatic Histopathology |

| AHP Control (Vehicle alone) | Elevated | Increased | Severe nih.gov |

| Asperlicin (2 i.p. injections, 20 mg/kg/inj) | Significantly reduced nih.gov | Not specified | Not specified |

| Asperlicin (2 i.p. injections, 40 mg/kg/inj) | Significantly reduced nih.gov | Significantly reduced nih.gov | Less severe nih.gov |

These findings suggest that endogenous CCK plays a contributory role in the pathogenesis of sodium taurocholate-induced AHP in rats nih.gov.

Impact on Gastric Acid Secretion in Experimental Systems

Cholecystokinin is a known regulator of gastric acid secretion within the gastrointestinal system researchgate.net. Gastrin, acting on CCK2 receptors, also stimulates gastric acid secretion, and antagonists targeting CCK-B receptors are capable of blocking this secretion scholarsresearchlibrary.com. While direct specific data for this compound's impact on gastric acid secretion is not as extensively detailed as for some of its synthetic analogues, Asperlicin, as a foundational non-peptidal CCK antagonist, has laid the groundwork for understanding how such compounds can influence gastric acid secretory processes in experimental systems scholarsresearchlibrary.comresearchgate.netsci-hub.se.

Anti-tumorigenic Effects in Xenograft and Allograft Models

This compound, a natural product derived from the fungus Aspergillus alliaceus, holds significant importance in pharmacological research primarily as the foundational lead compound for the development of cholecystokinin (CCK) receptor antagonists. While this compound itself acts as a selective antagonist for the CCKA receptor, direct detailed preclinical data specifically outlining its own anti-tumorigenic effects in xenograft and allograft models are not extensively reported in the available literature. Instead, research has largely focused on the development and in vivo evaluation of its synthetic analogues and derivatives, which were designed to overcome limitations such as challenging total synthesis and poor oral bioavailability associated with the parent compound. wikidata.orgnih.gov

The rationale for investigating this compound-derived compounds in cancer models stems from the established role of cholecystokinin in promoting the proliferation of various cancer cell lines, particularly those associated with colon and pancreatic cancers. uni.lureadthedocs.io Consequently, CCK antagonists, originating from the this compound scaffold, have been explored as potential growth inhibitors in these malignancies. uni.lureadthedocs.io

Several synthetic derivatives, developed by simplifying or modifying the original this compound structure, have demonstrated notable anti-tumorigenic effects in preclinical in vivo models. For instance, pyrrolone derivatives, such as PNB-028 (a fluorinated analogue), have shown significant inhibition of tumor growth in xenograft models. In studies involving nude mice transplanted with human pancreatic cancer cell lines (MIAPACA), PNB-028 exhibited strong inhibition of tumor growth when administered orally at a dose of 50 mg/kg. readthedocs.ionih.govorientjchem.org This inhibitory effect was also observed in chemo-resistant colon cancer (MAC 16) xenograft models.

Another derivative, PNB-101, a fluorinated 5-hydroxy-5-aryl-pyrrol-2-one, demonstrated substantial anti-tumor activity in lung cancer xenograft models. In studies using athymic mice bearing subcutaneous human lung NCIH 727 tumor xenografts, PNB-101 achieved up to 80% inhibition of tumor growth following oral administration. These findings highlight the potential of the this compound chemical scaffold to yield potent anti-cancer agents through structural optimization.

In allograft models, the treatment regimens for these this compound-derived CCK antagonists were optimized, with studies revealing inhibition of proliferation, as analyzed by the Ki-67 biomarker, and suggesting a 48-hour dosing interval for optimal effect. readthedocs.ionih.govorientjchem.org

Table 1: Preclinical Anti-tumorigenic Effects of this compound Derivatives in Xenograft and Allograft Models

| Compound Name | Model Type | Cell Line | Key Findings | Reference |

| PNB-028 | Xenograft | MIAPACA (Human Pancreatic Cancer) | Strong inhibition of tumor growth at 50 mg/kg (oral). | readthedocs.ionih.govorientjchem.org |

| PNB-028 | Xenograft | MAC 16 (Chemo-resistant Murine Colon Cancer) | Strong inhibition of tumor growth at 50 mg/kg (oral). | |

| PNB-101 | Xenograft | NCIH 727 (Human Lung Cancer) | Up to 80% inhibition of tumor growth (oral administration). | |

| PNB-028/PNB-081 | Allograft | Not specified (CCK-related cancer cell lines) | Inhibition of proliferation (Ki-67 biomarker); optimized 48h dosing interval. | readthedocs.ionih.govorientjchem.org |

Structure Activity Relationship Sar Studies and Rational Design Based on Asperlicin B

Identification of Key Pharmacophoric Elements within the Asperlicin (B1663381) B Scaffold

The core structure of Asperlicin B features a quinazoline (B50416) and a benzodiazepine (B76468) moiety. ontosight.ai The benzodiazepine moiety, characteristic of compounds with anxiolytic, muscle relaxant, and anticonvulsant properties, is a crucial component. ontosight.ai this compound's role as a lead for non-peptidal CCK antagonists highlighted the importance of its unique structural arrangement for receptor binding. researchgate.netcrimsonpublishers.com

A significant simplification of the natural product this compound led to the development of Devazepide. researchgate.netcrimsonpublishers.comslideshare.net Devazepide, a potent and selective CCK1 receptor antagonist, retains a 1,4-benzodiazepine (B1214927) template and an indole (B1671886) moiety. researchgate.netcrimsonpublishers.com This indicates that these two structural elements are key pharmacophoric features essential for CCK receptor antagonism. Further SAR optimization of the 1,4-benzodiazepine scaffold has involved systematic variations at positions 5, 7, and 8, as well as at the N1 and N-indole nitrogen atoms, and crucially, the stereochemistry at the C3-position. researchgate.net

Systematic Chemical Modifications and Their Effects on Biological Activity and Selectivity

Systematic chemical modifications of the this compound scaffold have been undertaken to elucidate the impact of structural changes on biological activity and receptor selectivity. Initial efforts focused on simplifying the complex natural product while retaining its antagonistic properties. This simplification strategy, exemplified by the development of Devazepide, involved streamlining the this compound structure to a 1,4-benzodiazepine template incorporating an indole moiety. researchgate.netcrimsonpublishers.comslideshare.net

Further modifications included the preparation of mono- and di-substituted 3-indol-3'-yl-methyl-1,4-benzodiazepine-2-ones through selective alkylation and acylation reactions. researchgate.net These systematic changes allowed researchers to probe the SAR around the benzodiazepine core and the indole side chain. For instance, an Asperlicin analogue was reported to achieve an IC50 of 1.6 µM on the CCKA receptor subtype, demonstrating the success of these modifications in maintaining or improving activity. researchgate.net

A pivotal modification involved the introduction of an aryl urea (B33335) moiety between the benzodiazepine and the aryl substituent, coupled with a switch in stereochemistry from (S) to (R) at the C3-position of the benzodiazepine scaffold. This specific set of modifications was critical in altering the selectivity profile, transforming a CCK1R selective antagonist (like Devazepide) into a CCK2R selective antagonist (such as L-365,260). sci-hub.se

Development of Second-Generation Analogs with Improved Pharmacological Profiles

The insights gained from SAR studies have directly led to the development of several second-generation analogs with improved pharmacological profiles compared to the parent this compound.

Devazepide stands as a prominent example of a second-generation analog. It emerged from the simplification of Asperlicin's complex structure, retaining the essential 1,4-benzodiazepine template and an indole moiety. researchgate.netcrimsonpublishers.comslideshare.net Devazepide demonstrated potent and selective antagonism of the CCK1 receptor. researchgate.netcrimsonpublishers.com

Another significant analog is L-365,260 , which represents a further refinement derived from Devazepide. sci-hub.seresearchgate.net L-365,260 is characterized by its high selectivity for the CCK2 receptor, exhibiting nanomolar affinity (pIC50 = 8.70, equivalent to an IC50 of 2.0 nM). sci-hub.se While L-365,260 proved effective in antagonizing gastrin-stimulated acid secretion in animal models, its efficacy in human clinical trials was modest due to limited oral bioavailability and low aqueous solubility. sci-hub.seresearchgate.net This highlights the continuous challenge in optimizing both potency/selectivity and pharmacokinetic properties.

The following table summarizes key second-generation analogs and their properties:

| Compound Name | Derivation/Relationship to this compound | Receptor Selectivity | Potency (IC50/pIC50) | Key Pharmacological Feature |

| This compound | 93413-04-8 | |||

| Devazepide | 104033 | |||

| L-365,260 | 60814 | |||

| Proglumide (B1679172) | 4930 | |||

| Lorglumide | 643640 |

Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry approaches have become increasingly valuable tools in deciphering the SAR of complex molecules like this compound and its analogs, aiding in rational drug design. These methods provide insights into molecular interactions at the receptor level and help predict the activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound or its analogs) when bound to a protein target (e.g., a CCK receptor). This method aims to predict the binding mode and affinity of small molecules to their macromolecular targets. While specific detailed molecular docking studies for this compound itself are not extensively detailed in the provided snippets, the application of molecular docking is broadly recognized for benzodiazepine ligands and related quinazolinone derivatives to understand their interactions with target proteins. slideshare.netresearchgate.net For instance, in studies of quinazolinone derivatives, molecular docking has been employed to show how compounds form hydrogen bonds with target kinases like EGFRwt-TK, providing insights into their binding mechanisms. researchgate.net This general applicability suggests similar approaches would be used for this compound and its derivatives to understand their interactions with CCK receptors. Molecular dynamics simulations, which study the time-dependent behavior of molecular systems, can complement docking by providing a more dynamic view of ligand-receptor interactions and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of new, untested compounds based on their structural features. QSAR studies are a common strategy in optimizing lead compounds in drug discovery, including those derived from natural products like this compound. slideshare.net By correlating specific molecular descriptors with observed biological activities, QSAR can highlight crucial structural requirements for potency and selectivity. slideshare.net

Pharmacophore mapping, another computational approach, identifies the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For CCK2R antagonists, the elucidation of key pharmacophore elements has been achieved through a combination of experimental techniques like X-ray crystallography and NMR conformational analysis, which can then inform computational pharmacophore models. sci-hub.se These models are crucial for designing new compounds that possess the necessary features for effective receptor binding. The application of these computational methods to benzodiazepine ligands, a class to which this compound belongs, underscores their utility in understanding and predicting SAR. slideshare.net

Analytical Methods for Research and Preclinical Characterization of Asperlicin B and Its Analogs

Quantitative Analysis of Asperlicin (B1663381) B in Biological Matrices (Preclinical Context)

Quantitative analysis of Asperlicin B in biological matrices is fundamental for preclinical studies, providing insights into its pharmacokinetics, including absorption, distribution, and elimination. While specific detailed protocols for this compound are not extensively documented in general literature, natural products are commonly quantified in biological samples using highly sensitive and selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and ability to handle complex biological matrices like plasma, urine, and tissue homogenates. This technique allows for the precise measurement of this compound concentrations even at very low levels, which is critical for understanding its behavior in vivo. The method typically involves sample preparation steps such as protein precipitation or liquid-liquid extraction to isolate the analyte from the matrix, followed by chromatographic separation to resolve this compound from endogenous compounds and potential interferences. Detection is then performed using tandem mass spectrometry, which provides high specificity by monitoring characteristic parent-to-daughter ion transitions.

Identification and Profiling of Metabolites in Preclinical Models

Understanding the metabolic fate of this compound in preclinical models is crucial for drug development, as metabolites can have altered pharmacological activities or toxicological profiles. Metabolite identification and profiling involve advanced analytical techniques capable of detecting, separating, and structurally elucidating transformed compounds.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is extensively used for this purpose. LC-HRMS provides accurate mass measurements, which are invaluable for determining the elemental composition of metabolites. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS or MSn) offer critical structural information, allowing researchers to propose metabolic transformations such as hydroxylation, glucuronidation, or dealkylation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for definitive structural elucidation of isolated metabolites, providing detailed information on the connectivity of atoms within the molecule. Direct injection mass spectrometry or NMR can be used for general metabolite profiling and chemotyping of microbial strains, which can include the detection of natural product metabolites psu.edu. Studies on the biosynthesis of asperlicin and its analogs, including this compound, have utilized techniques like HPLC and mass spectrometry to analyze enzyme products and identify various isomers and related compounds core.ac.uk.

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Integrity Assessment of Synthetic and Biosynthetic Products

The assessment of purity and confirmation of structural integrity are paramount for both synthetic and biosynthetically produced this compound. A combination of advanced spectroscopic and chromatographic techniques is employed to achieve this.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is indispensable for the definitive structural elucidation of this compound and its analogs nih.govdrugfuture.comjst.go.jpacs.org. It provides detailed information about the chemical environment of each atom, connectivity, and stereochemistry. Revised NMR assignments have been reported for asperlicin, highlighting the importance of this technique jst.go.jp.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate molecular weight information, confirming the molecular formula of this compound and detecting impurities nih.govjst.go.jpacs.orgnih.gov. Predicted collision cross section (CCS) values, often obtained from ion mobility-mass spectrometry (IM-MS), can provide additional structural insights and aid in compound identification uni.lu.

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups present in the molecule, providing characteristic absorption bands for bonds like C=O, O-H, and N-H, which are useful for structural confirmation and detecting certain impurities acs.orgddtjournal.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to detect chromophores within the molecule and can be applied for quantitative analysis and purity assessment, particularly for compounds with distinct absorption maxima drugfuture.comacs.org.

X-ray Crystallography : For crystalline forms, X-ray crystallography provides the most definitive three-dimensional structural information, including absolute configuration nih.govjst.go.jp.

Electronic Circular Dichroism (ECD) Spectroscopy : ECD is used to determine the absolute configuration of chiral molecules, which is critical for natural products like this compound that often possess multiple stereocenters acs.org.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) : HPLC and UHPLC are widely used for purity assessment, separation of impurities, and quantitative analysis of this compound psu.educore.ac.uk. These techniques, often coupled with various detectors (e.g., UV, DAD, MS), allow for the highly efficient separation of the target compound from closely related analogs and process impurities. UHPLC-DAD-HRQTOFMS has been specifically applied for analyzing fungal metabolites nih.gov.

Thin-Layer Chromatography (TLC) : TLC serves as a rapid and cost-effective method for initial purity checks and monitoring reaction progress in synthetic or biosynthetic pathways psu.edu.

Gas Chromatography (GC) : While less common for non-volatile natural products like this compound, GC can be used for the analysis of volatile impurities or derivatized forms of the compound psu.edu.

These advanced analytical methods collectively ensure the high quality and accurate characterization of this compound, supporting its research and preclinical development.

Future Directions and Research Gaps in Asperlicin B Studies

Exploration of Undiscovered Biological Targets and Off-Target Interactions

A critical area for future research involves the comprehensive identification of all biological targets with which Asperlicin (B1663381) B interacts, as well as any potential off-target interactions. Asperlicin and its analogues have been extensively studied as cholecystokinin (B1591339) (CCK) ligands. fishersci.at While Asperlicin is known for its selective antagonism of the CCK-A receptor, the full spectrum of Asperlicin B's interactions with various biological targets, including enzymes and other receptors, remains to be thoroughly elucidated. nih.goveasychem.org Research on natural compounds often aims to uncover novel compounds and precisely define their mechanisms of action, including their engagement with specific neurological pathways. wikidoc.org Optimizing drug candidates to ensure selective interaction with intended targets while minimizing unintended off-target effects is a fundamental goal in drug development. google.com Given that gliomas express CCK-B receptors and antagonists can inhibit their growth, further investigation into this compound's potential interactions with different CCK receptor subtypes beyond CCK-A, and other novel targets, is warranted. wikipedia.org Exploring unexplored chemical spaces within natural products is crucial for identifying new targets and expanding therapeutic applications. wikidata.org

Innovative Synthetic Methodologies for Accessing Diverse Chemical Space around this compound

The complex chemical structure of this compound poses considerable challenges for its synthesis, necessitating the development of advanced synthetic methodologies. nih.gov Future research should focus on innovative synthetic chemistry, including novel catalytic methods and strategies for precise stereochemical control, to facilitate the efficient assembly of such intricate molecules. nih.gov Combining total synthesis with the exploration of the chemical space through the generation of diverse analogues is a key strategy to expand the pool of bioactive compounds and gain deeper insights into their mechanisms of action. figshare.com Direct derivatization of natural products via selective reactions offers a less laborious alternative to traditional multi-step synthesis for creating new derivatives. figshare.com Structural simplification, as exemplified by the development of Devazepide from Asperlicin, is a powerful approach to improve synthetic accessibility, enhance pharmacokinetic profiles, and potentially reduce side effects. fishersci.atnih.govwikipedia.org The use of combinatorial solid-phase synthesis for 1,4-benzodiazepine (B1214927) templates, which are structurally related to this compound, represents a promising avenue for rapidly generating diverse libraries of analogues. fishersci.se Further innovative synthetic strategies are essential to diversify the structural variants of this compound and thoroughly investigate their biological activities. fishersci.at The application of DNA-encoded libraries, built upon privileged scaffolds like the benzodiazepine (B76468) core found in asperlicins, can significantly accelerate the identification of new bioactive compounds. wikipedia.org

Advanced Biosynthetic Engineering for Enhanced Production and Diversification of this compound Analogs

Asperlicin is naturally produced by various strains of Aspergillus alliaceus. easychem.orgnih.gov Its biosynthesis primarily utilizes tryptophan, anthranilate, and leucine (B10760876) as precursors. scentspiracy.com Significant improvements in asperlicin production yields have been achieved through methods such as rational mutant selection and amino acid supplementation in fermentation media. ontosight.ai Advanced biosynthetic engineering offers a promising path for enhanced production and diversification of this compound and its analogues. Fungal nonribosomal peptide synthetase (NRPS)-associated gene clusters are abundant, yet only a fraction are currently linked to known metabolites, indicating a vast untapped potential for discovering new compounds or enhancing existing ones. fishersci.se Genome sequencing plays a crucial role in identifying the specific gene clusters responsible for the biosynthesis of secondary metabolites, and subsequent verification can be achieved through targeted gene deletion or heterologous expression. nih.gov The asperlicin biosynthetic pathway notably involves the iterative utilization of anthranilate, suggesting opportunities for targeted pathway manipulation. wikipedia.org Integrating metabolomic and proteomic analyses with in vitro reconstitution can effectively guide synthetic pathway editing and optimize microbial strains through multilevel metabolic engineering techniques. nih.gov These techniques encompass rate-limiting gene overexpression, operon restructuring, promoter engineering, cofactor supply engineering, and the elimination of competing metabolic pathways, all of which are critical for maximizing secondary metabolite production in engineered hosts. nih.gov

Deeper Mechanistic Insights through Proteomic and Metabolomic Technologies

To fully harness the therapeutic potential of this compound, a deeper understanding of its mechanistic actions at the molecular level is imperative. Proteomic and metabolomic technologies are pivotal research tools in systems biology, offering comprehensive insights into secondary metabolism and facilitating enhanced production of metabolites. These "omics" technologies can provide a more profound understanding of pathophysiology by revealing changes in protein expression and metabolic profiles in response to drug exposure. wikipedia.orgnih.gov The combination of metabolomic and proteomic analyses with in vitro reconstitution is a powerful strategy to guide synthetic pathway editing and gain deeper insights into the complex biosynthetic pathways and their regulatory mechanisms. nih.gov Furthermore, these analytical techniques are essential for the accurate extraction, purification, and molecular characterization of bioactive molecules. wikipedia.org Proteomics can aid in identifying both intended drug targets and unintended off-target interactions, while metabolomics can delineate the downstream metabolic consequences of this compound's activity, thereby providing a holistic view of its cellular effects. google.com

Development of this compound-derived Radioligands for Imaging and Receptor Occupancy Studies

The development of this compound-derived radioligands is a crucial future direction for advanced pharmacological studies, particularly for in vivo imaging and receptor occupancy assessments. Radioligands are integral to molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities enable researchers to determine whether a drug effectively reaches its intended target, engages with it, and achieves sufficient concentration to saturate available target sites. In vivo competition studies, employing tracer amounts of highly specific radioligands, allow for direct evaluation of the relationship between drug plasma concentration and target occupancy. Integrating such imaging studies early in the drug development pipeline can significantly inform dose selection and improve patient stratification strategies. Receptor autoradiography, utilizing selective radiolabeled ligands, provides a visual representation of receptor distribution and density within tissues, such as the brain. Recent advancements in radioligand discovery and development have expanded the array of proteins that can be imaged, making this approach increasingly versatile. Given Asperlicin's known activity as a CCK-A antagonist and the importance of CCK receptors as therapeutic targets, developing specific radioligands for this compound would be invaluable for precisely quantifying its binding to these receptors and other potential targets in vivo. easychem.orgwikipedia.org

Q & A

Q. What is the biosynthetic pathway of Asperlicin B, and what key enzymatic steps are involved?

this compound is synthesized via a two-enzyme pathway involving AspA (a bimodular non-ribosomal peptide synthetase, NRPS) and AspB (an FAD-dependent monooxygenase). AspA assembles anthranilate and tryptophan into a tetracylic scaffold (asperlicin C/D), while AspB catalyzes oxidative cyclization to form the heptacyclic structure of asperlicin E, a derivative closely related to this compound. Gene knockout studies and in vitro reconstitution assays (e.g., using SNAC substrates) confirm these roles .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

Q. How do researchers validate the biological activity of this compound as a cholecystokinin (CCK) antagonist?

In vitro receptor-binding assays using CCK-A receptor isoforms and competitive inhibition studies (e.g., displacement of radiolabeled ligands) are standard. Computational docking models further predict binding affinity to CCK-A’s hydrophobic pocket, guided by asperlicin E’s structure .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in AspB’s substrate specificity (e.g., inactivity toward asperlicin D)?

Q. How can metabolic engineering optimize this compound production in heterologous fungal hosts?

Strategies include:

- Cluster refactoring : Codon-optimizing aspA and aspB genes for expression in Aspergillus nidulans.

- Precursor supplementation : Adding anthranilate/tryptophan to bypass native regulatory bottlenecks.

- Co-culture systems : Leveraging cross-species enzymatic compatibility (e.g., with Penicillium spp.) .

Q. What computational approaches predict this compound’s interactions with non-CCK targets (e.g., GPCRs)?

Molecular dynamics (MD) simulations and pharmacophore modeling identify potential off-target interactions. For example, asperlicin’s rigid heptacyclic core may bind allosteric sites in serotonin receptors. In silico screening against databases like ChEMBL validates these hypotheses .

Methodological and Reproducibility Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound biosynthesis studies?

- Detailed enzyme protocols : Include buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5), substrate concentrations (e.g., 100 µM Ant-Ant-L-Trp-SNAC), and enzyme ratios (e.g., 50 µM T2CT domain) .

- Negative controls : Omit enzymes or substrates to confirm reaction specificity (e.g., trace iv in HPLC assays) .

- Data transparency : Deposit raw NMR/HPLC files in repositories like Zenodo and cite them in supplementary materials .

Q. What criteria distinguish high-quality literature for this compound research?

Prioritize studies that:

- Use genetic validation (e.g., gene knockouts/complementation).

- Provide kinetic data for enzymatic steps (e.g., kcat/Km).

- Report negative results (e.g., failed cyclization attempts) to avoid publication bias .

Data Contradiction and Hypothesis Testing

Q. How to address conflicting reports on this compound’s stability under varying pH conditions?

Systematic stability assays across pH 4–9 (e.g., 37°C, 24 hrs) with LC-MS monitoring can resolve discrepancies. For example, asperlicin E’s lactone ring may hydrolyze at alkaline pH, whereas this compound’s ether linkage remains intact .

Q. What statistical methods analyze dose-response variability in this compound’s CCK-A antagonism?

Nonlinear regression (e.g., Hill equation) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) quantify IC50 variability. Outlier exclusion criteria (e.g., >2 SD from mean) improve reproducibility .

Tables

Q. Table 1. Key Enzymatic Reactions in Asperlicin Biosynthesis

| Enzyme | Substrate | Product | Method of Validation | Reference |

|---|---|---|---|---|

| AspA | Anthranilate, Trp | Asperlicin C/D | In vitro SNAC assay, HPLC | |

| AspB | Asperlicin C | Asperlicin E | UV-Vis, HRMS |

Q. Table 2. Common Pitfalls in Asperlicin Research

| Pitfall | Mitigation Strategy |

|---|---|

| Low enzyme activity in vitro | Optimize cofactors (e.g., FAD for AspB) |

| Isomerization during purification | Use cold solvents, avoid prolonged storage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.